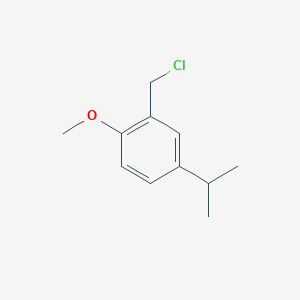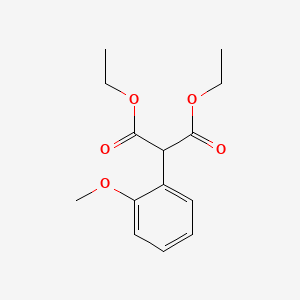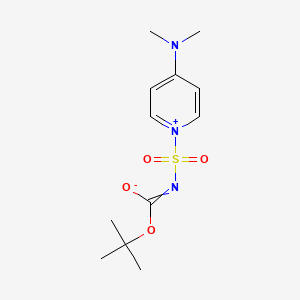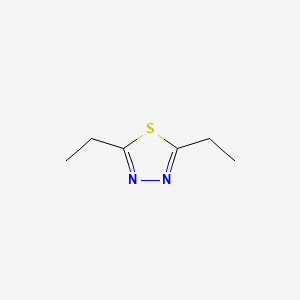
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-amino-5-methoxybenzoic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the methyl group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
Reduction: Formation of 2-(4-Fluorophenyl)-7-methoxy-8-methyldihydroquinazolin-4(1H)-one.
Substitution: Formation of 2-(4-Aminophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential anticancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-8-methylquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-7-methoxy-8-chloroquinazolin-4(1H)-one
Uniqueness
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The methyl group at the 8-position further contributes to its distinct properties compared to other quinazolinone derivatives.
Propiedades
Número CAS |
922520-24-9 |
|---|---|
Fórmula molecular |
C16H13FN2O2 |
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)8-7-12-14(9)18-15(19-16(12)20)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
Clave InChI |
VAVOHFMYOVJHDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B8735059.png)





![8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8735089.png)
![N-[2-(1-Oxobutyl)phenyl]acetamide](/img/structure/B8735100.png)


![1-Oxa-4-azaspiro[4.4]nonane](/img/structure/B8735125.png)
